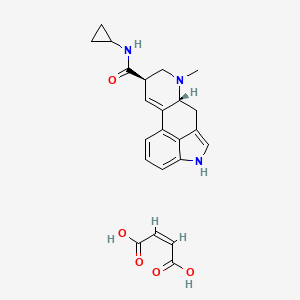
Edoxaban
Vue d'ensemble
Description
Edoxaban is a novel oral anticoagulant used primarily for reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. It is also indicated for the treatment of deep vein thrombosis and pulmonary embolism following initial therapy with a parenteral anticoagulant .
Applications De Recherche Scientifique
Edoxaban has a wide range of scientific research applications, including:
Medicine: It is used as an anticoagulant for the prevention and treatment of thromboembolic disorders such as atrial fibrillation, deep vein thrombosis, and pulmonary embolism
Pharmacology: Research on this compound focuses on its pharmacokinetics, pharmacodynamics, and therapeutic drug monitoring to ensure safe and effective use in patients
Drug Interactions: Studies have been conducted to understand the interactions between this compound and other drugs, particularly those that affect its metabolism and excretion.
Mécanisme D'action
Edoxaban exerts its effects by selectively inhibiting factor Xa, a crucial enzyme in the coagulation cascade . By inhibiting factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots . This inhibition is both direct and reversible, allowing for precise control over anticoagulation . The molecular targets and pathways involved include the inhibition of thrombin generation and platelet aggregation .
Safety and Hazards
Edoxaban can cause you to bleed more easily . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
Edoxaban plays a crucial role in biochemical reactions by inhibiting factor Xa, a serine endopeptidase essential for the conversion of prothrombin to thrombin. By inhibiting factor Xa, this compound prevents the amplification of protein factors necessary for blood clot formation . This interaction is highly selective and competitive, ensuring that this compound effectively reduces thrombin generation and thrombus formation .
Cellular Effects
This compound influences various cellular processes, particularly those related to coagulation. It inhibits thrombin-induced platelet aggregation, thereby reducing the risk of clot formation . Additionally, this compound affects cell signaling pathways involved in coagulation, leading to decreased thrombin generation and reduced platelet activation . These effects are crucial for preventing thromboembolic events in patients with atrial fibrillation and other conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to factor Xa, inhibiting its activity. This inhibition is reversible and concentration-dependent, allowing for precise control over coagulation . By preventing the conversion of prothrombin to thrombin, this compound reduces thrombin generation, which is essential for clot formation . This mechanism of action is highly specific, ensuring minimal off-target effects and improved safety .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits rapid onset of action, with peak plasma concentrations achieved within 1.5 to 2 hours after administration . The drug has a half-life of 10 to 14 hours, allowing for once-daily dosing . Over time, this compound maintains its anticoagulant effects, with minimal accumulation upon repeated dosing . Studies have shown that this compound remains stable and effective in both in vitro and in vivo settings .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively inhibits factor Xa and reduces thrombin generation . At higher doses, there is an increased risk of bleeding and other adverse effects . Studies have demonstrated that dose adjustments are necessary to balance efficacy and safety, particularly in patients with renal impairment or low body weight .
Metabolic Pathways
This compound is primarily metabolized through hydrolysis, conjugation, and oxidation by cytochrome P450 3A4 . The predominant metabolite, M-4, is formed by hydrolysis and is active, though it reaches less than 10% of the exposure of the parent compound in healthy subjects . The drug is also excreted through renal and biliary pathways, with renal clearance accounting for approximately 50% of total clearance .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through the action of p-glycoprotein, a transporter protein that facilitates its movement across the intestinal wall . The drug has a steady-state volume of distribution of approximately 107 liters, indicating extensive distribution throughout the body . This compound’s transport and distribution are not significantly affected by food intake .
Subcellular Localization
This compound’s subcellular localization is primarily within the plasma, where it exerts its anticoagulant effects by inhibiting factor Xa . The drug does not require specific targeting signals or post-translational modifications for its activity, as its primary function is to inhibit factor Xa in the coagulation cascade . This localization ensures that this compound effectively reduces thrombin generation and prevents clot formation .
Méthodes De Préparation
The synthesis of Edoxaban involves several steps, starting from readily available raw materials. One of the synthetic routes includes the following steps :
Formation of Intermediate Compounds: The synthesis begins with (1S)-3-cyclohexene-1-formic acid, which undergoes a series of reactions to form intermediate compounds. These reactions include halogenation, base-catalyzed reactions, and protection of amino groups.
Ammonolysis and Deprotection: The intermediate compounds are then subjected to ammonolysis and deprotection reactions to form the final product.
Carboxylation and Condensation: The final steps involve carboxylation and condensation reactions to yield this compound.
Industrial production methods focus on optimizing yield, reducing costs, and ensuring the stability and quality of the product. These methods often involve the use of catalysts, controlled reaction conditions, and purification steps to achieve high purity and consistent quality .
Analyse Des Réactions Chimiques
Edoxaban undergoes various chemical reactions, including:
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are typically degradation products that can be identified and characterized using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Comparaison Avec Des Composés Similaires
Edoxaban is part of the class of direct oral anticoagulants, which also includes apixaban, rivaroxaban, and dabigatran . Compared to these compounds, this compound has several unique features:
Once-Daily Dosing: Unlike some other anticoagulants that require multiple doses per day, this compound is administered once daily, improving patient compliance.
Lower Risk of Major Bleeding: Studies have shown that this compound is associated with a lower risk of major bleeding compared to other anticoagulants such as dabigatran and rivaroxaban.
Fewer Drug Interactions: This compound has fewer drug interactions compared to warfarin, making it a safer option for patients on multiple medications.
Similar compounds include:
Propriétés
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVDHZBSSITLCT-JLJPHGGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197398 | |
| Record name | Edoxaban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Edoxaban is a selective inhibitor of factor Xa, a serine endopeptidase of the clotting cascade required for cleavage of prothrombin into thrombin., Edoxaban tosylate monohydrate, an oral, direct activated factor X (Xa) inhibitor, is an anticoagulant. Factor Xa plays a central role in the blood coagulation cascade by serving as the convergence point for the intrinsic and extrinsic pathways; inhibition of coagulation factor Xa by edoxaban prevents conversion of prothrombin to thrombin and subsequent thrombus formation. The drug binds directly and selectively to factor Xa without the need for a cofactor (e.g., antithrombin III), and inhibits both free and prothrombinase-bound factor Xa as well as thrombin-induced platelet aggregation. | |
| Record name | Edoxaban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09075 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Edoxaban | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8406 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to pale yellowish-white crystalline powder | |
CAS RN |
480449-70-5 | |
| Record name | Edoxaban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480449-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Edoxaban [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480449705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edoxaban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09075 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Edoxaban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanediamide, N1-(5-chloro-2-pyridinyl)-N2-[(1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EDOXABAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDU3J18APO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Edoxaban | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8406 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Crystals as monohydrate from ethanol + water. MP: 245-48 (decomposes) /Edoxaban tosylate/ | |
| Record name | Edoxaban | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8406 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



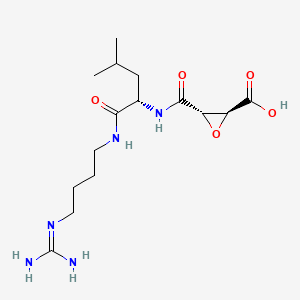
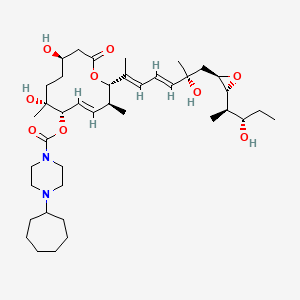


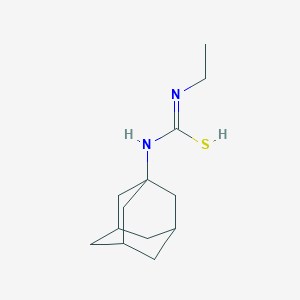


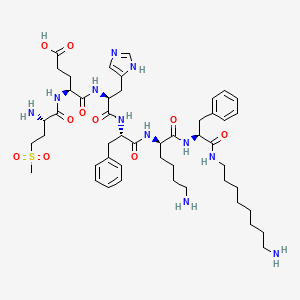
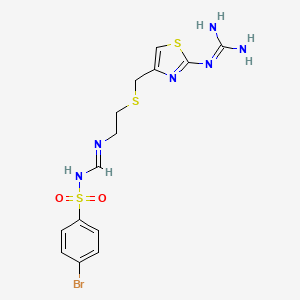
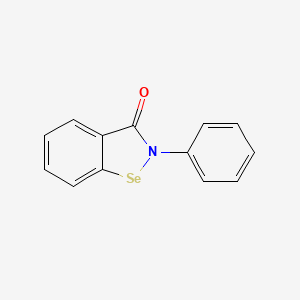
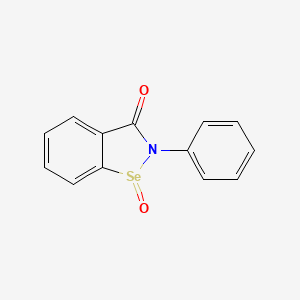
![(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1671042.png)
